Aqueous Solubility: 4-Methoxybenzoin (0.41 g L⁻¹) vs. Benzoin (0.30 g L⁻¹) vs. Anisoin (~1.11 g L⁻¹)
4-Methoxybenzoin displays an experimentally determined aqueous solubility of 0.41 g L⁻¹ at 25 °C, positioning it between the lower solubility of unsubstituted benzoin (0.30 g L⁻¹ at 25 °C) and the substantially higher estimated solubility of 4,4′-dimethoxybenzoin (anisoin, ~1.11 g L⁻¹ at 25 °C) . This intermediate solubility arises from the single para-methoxy group, retaining sufficient polarity for improved aqueous dissolution over benzoin while avoiding the excessive hydrophilicity of the di-methoxy analog. The quantitative difference represents a 37% increase over benzoin and a 63% decrease relative to anisoin.
| Evidence Dimension | Aqueous solubility (water, 25 °C) |
|---|---|
| Target Compound Data | 0.41 g L⁻¹ (experimental) |
| Comparator Or Baseline | Benzoin: 0.30 g L⁻¹ (experimental); Anisoin: 1.11 g L⁻¹ (estimated) |
| Quantified Difference | +37% vs. benzoin; −63% vs. anisoin |
| Conditions | Water, 25 °C; target and benzoin values experimentally measured; anisoin value estimated from Log S (ESOL). |
Why This Matters
For formulation scientists selecting a benzoin-type intermediate, the intermediate aqueous solubility of 4-methoxybenzoin can be the decisive factor when a balance between aqueous processability and organic-phase reactivity is required.
